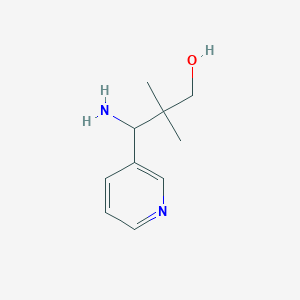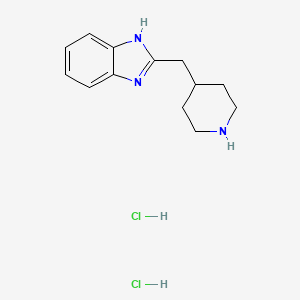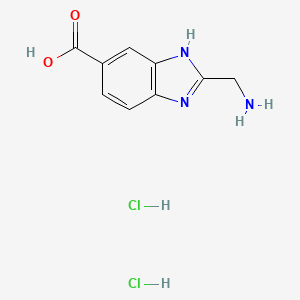
5-Amino-5-phenylpentanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Amino-5-phenylpentanenitrile hydrochloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact spatial arrangement of these atoms would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
5-Amino-5-phenylpentanenitrile hydrochloride is a white or off-white crystalline solid. It is soluble in water and organic solvents like chloroform, methanol, and ethanol.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Amino Acids and Their Derivatives : Compounds similar to 5-Amino-5-phenylpentanenitrile hydrochloride are used in the synthesis of specific amino acids, such as L-2-Amino-5-arylpentanoic acids, which are key constituents in certain toxins like AM-toxins. These amino acids are synthesized using methods involving hydrolysis and decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).
Preparation of Pharmaceutical Compounds : Similar compounds are used in the preparation of pharmaceuticals. For example, 4-amino-3-hydroxy-5-phenylpentanoic acid, closely related to 5-Amino-5-phenylpentanenitrile hydrochloride, has been used in the development of HIV-1 protease inhibitors (Raju & Deshpande, 1991).
Development of Nitric Oxide Synthase Inhibitors : Analogous compounds, such as S-2-Amino-5-azolylpentanoic acids, have been used as lead compounds in designing inhibitors of nitric oxide synthases, which are important in medical research (Ulhaq et al., 1998).
Biological and Pharmacological Research
Antimalarial Research : In the realm of antimalarial research, derivatives of compounds similar to 5-Amino-5-phenylpentanenitrile hydrochloride have been synthesized and shown to have significant activity against malaria (Werbel et al., 1986).
Antioxidant Properties : Certain phenolic compounds, such as 5-aminosalicylate, which are structurally related, have been studied for their antioxidant properties and their ability to inhibit lipid peroxidation, an important factor in many diseases (Dinis, Maderia, & Almeida, 1994).
Synthesis of Anticonvulsant Drugs : The synthesis of esters based on compounds like 5-Amino-5-phenylpentanenitrile hydrochloride has been explored for potential use in anticonvulsant drugs. These compounds have shown promising results in preclinical models (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Chemical Synthesis and Catalysis
Green Chemical Processes : Research has been conducted on the efficient and green synthesis of useful compounds from biomass-derived materials, where similar compounds to 5-Amino-5-phenylpentanenitrile hydrochloride have been used as intermediates (Li et al., 2020).
Electrosynthesis Methods : Electrosynthesis techniques have been developed for compounds like 5-Amino-4-oxopentanoic acid hydrochloride, an analog of 5-Amino-5-phenylpentanenitrile hydrochloride. These methods are important in the field of green chemistry and sustainable development (Konarev, Lukyanets, & Negrimovskii, 2007).
Propiedades
IUPAC Name |
5-amino-5-phenylpentanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c12-9-5-4-8-11(13)10-6-2-1-3-7-10;/h1-3,6-7,11H,4-5,8,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGJXMZCOCQGEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC#N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)
![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)






![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)



![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)
